![molecular formula C11H20N2O3 B7916134 [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7916134.png)
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to provide the desired product . The reaction conditions typically involve heating at 190°C for several hours to achieve high yields.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of the compound .
化学反応の分析
Types of Reactions
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperidine: A basic structure similar to [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid but lacks the acetyl and amino-acetic acid functional groups.
Indole Derivatives: Compounds containing an indole ring, which share some structural similarities with piperidine derivatives but have different biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and amino-acetic acid groups allow for unique interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)13-5-3-10(4-6-13)7-12(2)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQODUGIFAHVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
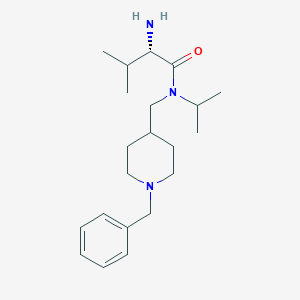
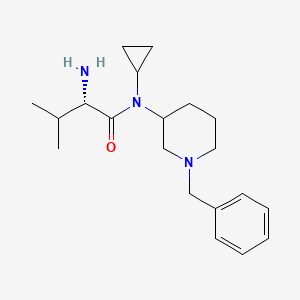
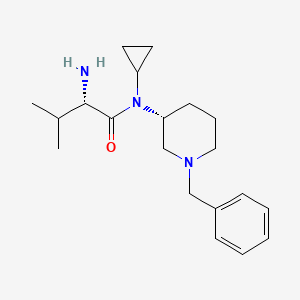
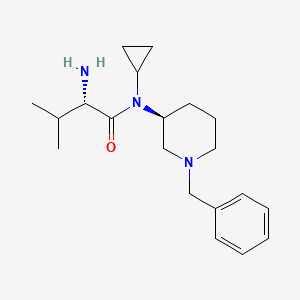
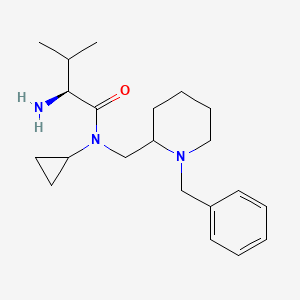
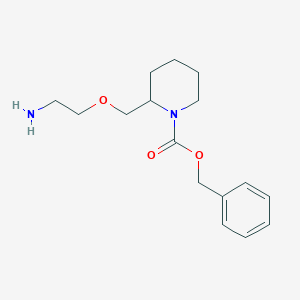
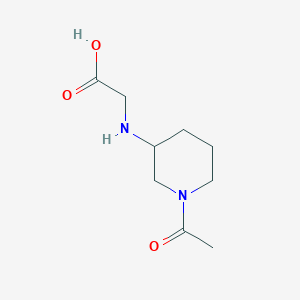
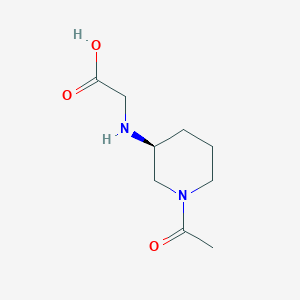
![[(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7916130.png)
![[(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7916142.png)
![[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid](/img/structure/B7916144.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916150.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916155.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916164.png)
